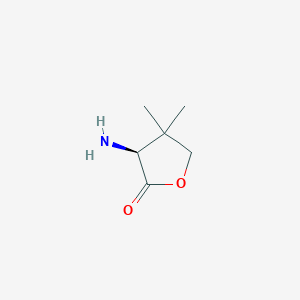
(3S)-3-Amino-4,4-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-4,4-dimethyloxolan-2-one, also known as oxetan-3-amine, is a cyclic amino acid derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a chiral molecule, which means it has two enantiomers: (3S)-oxetan-3-amine and (3R)-oxetan-3-amine. In
Applications De Recherche Scientifique
(3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has shown promising results in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential target for drug discovery due to its ability to interact with various biological targets, including enzymes and receptors. In biochemistry, (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has been used as a building block for the synthesis of peptides and other bioactive molecules. In materials science, this compound has been explored for its potential applications in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene is not fully understood, but it is believed to interact with various biological targets through hydrogen bonding and other non-covalent interactions. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase, and to modulate the activity of certain receptors, including GABA-A receptors.
Effets Biochimiques Et Physiologiques
(3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, anti-inflammatory, and analgesic activities. This compound has also been investigated for its potential neuroprotective effects, as well as its ability to modulate the immune system and to inhibit tumor cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene in lab experiments is its high enantiomeric purity, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene is its relatively low water solubility, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene. One potential area of focus is the development of new drugs based on this compound, particularly for the treatment of neurological disorders and cancer. Another area of interest is the exploration of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene as a building block for the synthesis of novel materials with unique properties, such as self-assembling materials and stimuli-responsive materials. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene involves the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting intermediate is then treated with sodium borohydride to yield (3S)-(3S)-3-Amino-4,4-dimethyloxolan-2-onene with high enantiomeric purity.
Propriétés
Numéro CAS |
157717-59-4 |
|---|---|
Nom du produit |
(3S)-3-Amino-4,4-dimethyloxolan-2-one |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(3S)-3-amino-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-9-5(8)4(6)7/h4H,3,7H2,1-2H3/t4-/m1/s1 |
Clé InChI |
FTLXLFPMDCOABE-SCSAIBSYSA-N |
SMILES isomérique |
CC1(COC(=O)[C@H]1N)C |
SMILES |
CC1(COC(=O)C1N)C |
SMILES canonique |
CC1(COC(=O)C1N)C |
Synonymes |
2(3H)-Furanone,3-aminodihydro-4,4-dimethyl-,(3S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)


![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)





![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)


![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)